1-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone
Description
1-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone is an organic compound that features a piperazine ring substituted with a fluorophenyl group and a piperidinyl group
Properties
IUPAC Name |
1-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2/c25-21-6-8-22(9-7-21)26-14-16-28(17-15-26)24(30)20-10-12-27(13-11-20)23(29)18-19-4-2-1-3-5-19/h1-9,20H,10-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDJNTWJAYUGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone typically involves the following steps:
Formation of 4-(4-Fluorophenyl)piperazine: This intermediate can be synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent like diethylene glycol monomethyl ether under microwave irradiation.
Formation of 1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidine: This step involves the reaction of 4-(4-fluorophenyl)piperazine with piperidine-1-carbonyl chloride under suitable conditions.
Final Coupling: The final step involves coupling the intermediate with 2-phenylethanone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance its binding affinity to certain receptors, while the piperazine and piperidinyl groups contribute to its overall pharmacological profile . The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl-piperazine structure but lacks the piperidinyl and phenylethanone groups.
1-(4-Trifluoromethylphenyl)piperazine: Similar in structure but with a trifluoromethyl group instead of a fluorophenyl group.
1-(4-Bromophenyl)piperazine: Contains a bromophenyl group instead of a fluorophenyl group.
Uniqueness
1-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic applications. The presence of both piperazine and piperidinyl groups, along with the fluorophenyl and phenylethanone moieties, makes it a versatile compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
